molecular formula C11H7Cl3N2 B13084319 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine

4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine

Cat. No.: B13084319
M. Wt: 273.5 g/mol
InChI Key: CWGWPGITOIEMQP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the pyrimidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further enhance its reactivity.

    Reduction: Reduction reactions can be employed to modify the dichlorophenyl group, potentially converting it to a less reactive phenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to achieve selective reduction.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can serve as intermediates for further chemical transformations or as active pharmaceutical ingredients in medicinal chemistry.

Scientific Research Applications

4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-5-phenylpyrimidine: Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.

    4-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.

    5-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, making it more polar and potentially more soluble in aqueous environments.

Uniqueness

4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H7Cl3N2

Molecular Weight

273.5 g/mol

IUPAC Name

4-(chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C11H7Cl3N2/c12-4-11-8(5-15-6-16-11)7-1-2-9(13)10(14)3-7/h1-3,5-6H,4H2

InChI Key

CWGWPGITOIEMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2CCl)Cl)Cl

Origin of Product

United States

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